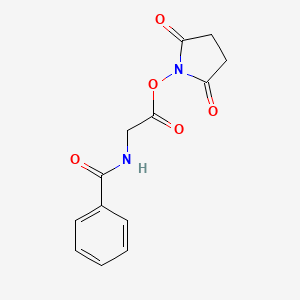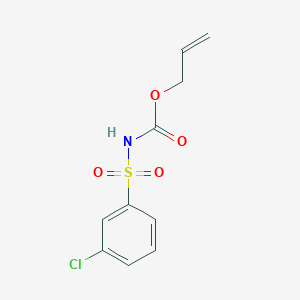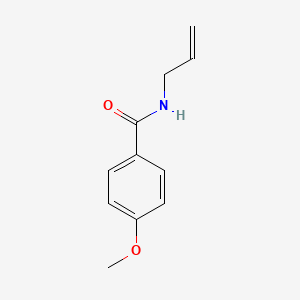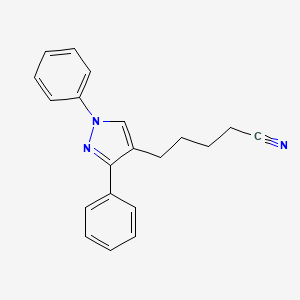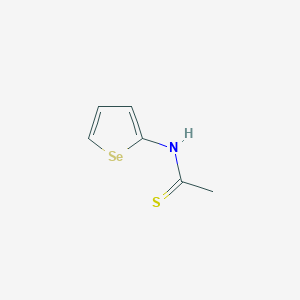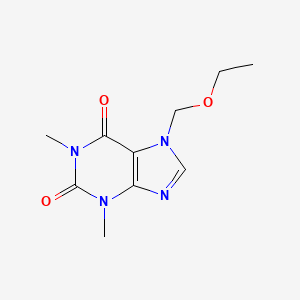
3,6-Diisothiocyanatoacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diisothiocyanatoacridine is a heteroaromatic compound derived from acridine. Acridines are known for their wide range of applications in medicinal chemistry, particularly due to their ability to intercalate with DNA. This property makes them valuable in the development of anticancer and antibacterial agents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diisothiocyanatoacridine typically involves the reaction of 3,6-diaminoacridine with thiophosgene. The process is carried out in a chloroform solution with sodium carbonate as a base. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle thiophosgene, a toxic reagent .
化学反应分析
Types of Reactions: 3,6-Diisothiocyanatoacridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of isothiocyanate groups.
Common Reagents and Conditions:
Substitution Reactions: Amines are commonly used as reagents, with methanol as the solvent.
Addition Reactions: Nucleophiles such as alcohols and thiols can be used under mild conditions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Addition Products: Formed from reactions with nucleophiles.
科学研究应用
3,6-Diisothiocyanatoacridine has several applications in scientific research:
作用机制
The primary mechanism of action of 3,6-Diisothiocyanatoacridine involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription. This property is particularly valuable in the development of anticancer agents, as it can prevent the proliferation of cancer cells .
相似化合物的比较
3,6-Diaminoacridine: Known for its antibacterial properties and used in the synthesis of other acridine derivatives.
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used as an antibacterial and anticancer agent.
Uniqueness: 3,6-Diisothiocyanatoacridine is unique due to its dual isothiocyanate groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for further chemical modifications and applications .
属性
CAS 编号 |
63676-40-4 |
|---|---|
分子式 |
C15H7N3S2 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
3,6-diisothiocyanatoacridine |
InChI |
InChI=1S/C15H7N3S2/c19-8-16-12-3-1-10-5-11-2-4-13(17-9-20)7-15(11)18-14(10)6-12/h1-7H |
InChI 键 |
MJELTIGOLUOZRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=C=S)C=C21)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
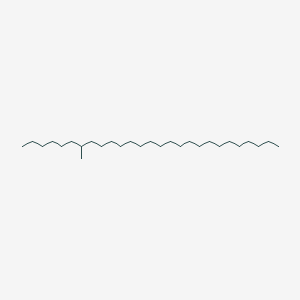

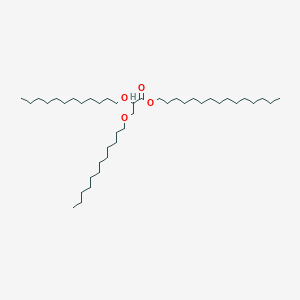
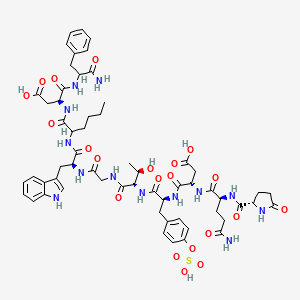
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
